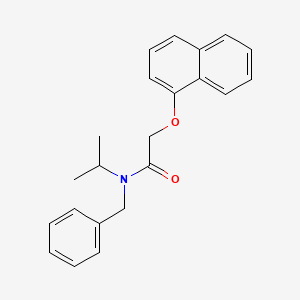![molecular formula C13H15N3O B12180213 3-[(6-Phenylpyridazin-3-yl)amino]propan-1-ol](/img/structure/B12180213.png)
3-[(6-Phenylpyridazin-3-yl)amino]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(6-Phenylpyridazin-3-yl)amino]propan-1-ol is a chemical compound with the molecular formula C13H15N3O. This compound features a pyridazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Phenylpyridazin-3-yl)amino]propan-1-ol typically involves the reaction of 6-phenylpyridazin-3-amine with 3-chloropropan-1-ol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbon atom bonded to the chlorine atom, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-[(6-Phenylpyridazin-3-yl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-[(6-Phenylpyridazin-3-yl)amino]propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-[(6-Phenylpyridazin-3-yl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
6-Phenylpyridazin-3-amine: A precursor in the synthesis of 3-[(6-Phenylpyridazin-3-yl)amino]propan-1-ol.
5-Chloro-6-Phenylpyridazin-3(2H)-one: Another pyridazine derivative with distinct chemical properties and applications.
Uniqueness
This compound is unique due to its specific structure, which combines a pyridazine ring with a phenyl group and a hydroxyl-containing propanol chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C13H15N3O |
|---|---|
Peso molecular |
229.28 g/mol |
Nombre IUPAC |
3-[(6-phenylpyridazin-3-yl)amino]propan-1-ol |
InChI |
InChI=1S/C13H15N3O/c17-10-4-9-14-13-8-7-12(15-16-13)11-5-2-1-3-6-11/h1-3,5-8,17H,4,9-10H2,(H,14,16) |
Clave InChI |
QFTDSGZEQZXODO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C(C=C2)NCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl][2-bromo-5-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12180140.png)
![Methanone, [2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl][3-(1,2,4-triazolo[4,3-a]pyridin-3-yl)-1-piperidinyl]-](/img/structure/B12180142.png)
![1-[(2-methyl-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B12180144.png)
![3-(3-methoxyisoxazol-5-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)propanamide](/img/structure/B12180149.png)

![5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[2-(2-fluorophenyl)ethyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12180159.png)



![N-[(1-methyl-1H-pyrrol-2-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B12180191.png)

![1-(2-{[4-(4-Methylquinolin-2-yl)piperazin-1-yl]carbonyl}phenyl)ethanone](/img/structure/B12180202.png)
![1-(6-chloropyridazin-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B12180208.png)
